2-Fluoro-6-methoxyphenylacetic acid

Description

Contextualization within Fluorinated Phenylacetic Acid Derivatives Research

2-Fluoro-6-methoxyphenylacetic acid belongs to the class of fluorinated phenylacetic acid derivatives. Phenylacetic acid and its derivatives are recognized as important structural motifs in medicinal chemistry, with some being investigated as potential anticancer agents. nih.gov The strategic incorporation of fluorine atoms into organic molecules is a well-established method for fine-tuning the properties of bioactive compounds. nih.gov

Fluorophenylacetic acids, as a group, serve as crucial intermediates in the synthesis of various pharmacologically active compounds. google.com For instance, derivatives like 2,4,5-trifluorophenylacetic acid are key building blocks for manufacturing inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, which are used in the treatment of type 2 diabetes. google.com Therefore, this compound is situated within a critical area of research focused on creating advanced therapeutic agents by leveraging the unique effects of fluorine substitution.

Historical Perspectives on Related Chemical Entities in Scholarly Literature

The scientific journey leading to compounds like this compound is built on the long and storied history of organofluorine chemistry. This field of study began even before elemental fluorine was first isolated. nih.govjst.go.jp One of the earliest milestones was in 1862, when Alexander Borodin is credited with the first nucleophilic replacement of a halogen with fluoride (B91410) to create an organofluorine compound. nih.gov However, the full potential of this chemistry remained largely untapped due to the immense challenges of working with elemental fluorine, which was not successfully isolated until 1886 by Henri Moissan through electrolysis. alfa-chemistry.comnumberanalytics.com

Early experiments with fluorine were often hampered by its extreme reactivity and the hazardous nature of the reactions. nih.govnumberanalytics.com The advancement of the field depended heavily on the development of more stable and manageable fluorinating agents. beilstein-journals.org A significant breakthrough in the pharmaceutical application of this chemistry came in 1954 with the introduction of Florinef acetate, the first fluoro-pharmaceutical to be marketed. mdpi.com This historical progression from fundamental discovery to practical application paved the way for the synthesis and study of complex molecules like this compound.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The inclusion of fluorine is a prominent strategy in modern drug design, with fluorinated compounds accounting for approximately 20% of all pharmaceuticals currently on the market. researchgate.net The high electronegativity and small size of the fluorine atom can significantly alter a molecule's properties. nih.gov Introducing fluorine can enhance metabolic stability, improve the pharmacokinetic and pharmacodynamic profiles of a drug, and modulate the acidity (pKa) of nearby functional groups, which can lead to better bioavailability and stronger binding affinity to biological targets. nih.govmdpi.comresearchgate.net

In this context, this compound is a valuable building block for organic synthesis. Its structure combines the phenylacetic acid scaffold with the influential properties of both a fluorine atom and a methoxy (B1213986) group. This makes it an attractive starting material or intermediate for creating novel and complex molecules with potential applications in medicinal chemistry. Its utility is underscored by the established role of similar fluorinated acids as key intermediates in the synthesis of blockbuster drugs like Sitagliptin. google.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2-fluoro-6-methoxyphenyl)acetic acid | sigmaaldrich.com |

| CAS Number | 500912-19-6 | sigmaaldrich.comthsci.comscbt.com |

| Molecular Formula | C₉H₉FO₃ | thsci.comscbt.comcymitquimica.com |

| Molecular Weight | 184.17 g/mol | sigmaaldrich.com |

| InChI Key | SXCFMVORODAUBP-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

| Reported Purity | 95% - 97% | sigmaaldrich.comcymitquimica.com |

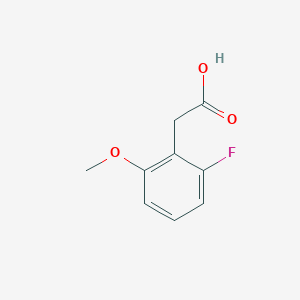

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCFMVORODAUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381388 | |

| Record name | 2-FLUORO-6-METHOXYPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-19-6 | |

| Record name | 2-Fluoro-6-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-FLUORO-6-METHOXYPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 6 Methoxyphenylacetic Acid

Advanced Synthetic Routes and Strategies

The construction of the 2-Fluoro-6-methoxyphenylacetic acid molecule relies on advanced organic synthesis techniques that can introduce the required functional groups in a controlled manner.

Regioselectivity is critical in the synthesis of polysubstituted aromatic compounds like this compound to avoid the formation of undesired isomers. A primary strategy for achieving this is Directed ortho-Metalation (DoM). In this approach, a directing metalating group (DMG) on the aromatic ring complexes with an organolithium reagent, such as n-butyllithium, facilitating the deprotonation of the adjacent (ortho) carbon atom.

For the synthesis of this specific compound, a logical precursor is 3-fluoroanisole. The methoxy (B1213986) group (-OCH₃) is a well-established DMG. When 3-fluoroanisole is treated with a strong lithium base, the methoxy group directs the lithiation primarily to the C2 position. The fluorine atom also acts as a directing group, further activating the ortho position. This regioselective lithiation generates the key intermediate, (2-fluoro-6-methoxyphenyl)lithium. This organolithium species can then be reacted with an appropriate electrophile to introduce the acetic acid side chain. For example, quenching the reaction with carbon dioxide (CO₂) followed by a reduction step, or reacting with a carboxymethylating agent, would yield the desired product.

| Reaction Step | Reagents and Conditions | Purpose |

| Directed ortho-Metalation | 3-fluoroanisole, n-butyllithium (n-BuLi), THF, -78 °C | Regioselective formation of (2-fluoro-6-methoxyphenyl)lithium |

| Carboxylation | Carbon dioxide (CO₂), then H₃O⁺ workup | Introduction of the carboxylic acid group |

| Side Chain Formation | Reaction with an appropriate C2 synthon (e.g., ethyl bromoacetate) | Introduction of the acetic acid moiety |

Copper-catalyzed reactions offer mild and efficient pathways for forming carbon-carbon bonds. A plausible copper-mediated route to this compound involves the carboxylation of an organoboron precursor. Specifically, 2-fluoro-6-methoxyphenylboronic acid can be synthesized from 3-fluoroanisole and subsequently used in a copper-catalyzed carboxylation reaction.

This protocol typically utilizes a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), in the presence of a suitable ligand, often an N-heterocyclic carbene (NHC). rsc.orgacs.org The reaction is carried out under an atmosphere of carbon dioxide (CO₂), which serves as the C1 source for the carboxylic acid group. rsc.orgmdpi.com A base is required to facilitate the transmetalation step from boron to copper. researchgate.net This method is valued for its tolerance of various functional groups and its reliance on abundant and inexpensive CO₂. rsc.org

| Component | Example | Function |

| Substrate | 2-Fluoro-6-methoxyphenylboronic acid or its pinacol ester | Aryl group source |

| Catalyst | Copper(I) salt (e.g., CuCl) | Facilitates the carboxylation cycle |

| Ligand | N-heterocyclic carbene (NHC) | Stabilizes the copper catalyst |

| C1 Source | Carbon Dioxide (CO₂) | Provides the carboxyl group |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Promotes transmetalation |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Reaction medium |

Multi-step synthesis provides a versatile approach to complex molecules by building them up from simpler, readily available starting materials. A common pathway to this compound proceeds through the key intermediate, 2-fluoro-6-methoxybenzaldehyde. biosynth.comnih.gov

One established route starts with the formylation of 3-fluoroanisole to produce 2-fluoro-6-methoxybenzaldehyde. This aldehyde is a crucial branching point for several subsequent transformations. The aldehyde can be converted to the target acid via a two-step process:

Cyanation: The aldehyde is first converted to 2-fluoro-6-methoxyphenylacetonitrile. This is typically achieved by reaction with a cyanide source, such as sodium cyanide, often via a tosylhydrazone intermediate or through direct conversion using reagents like trimethylsilyl cyanide.

Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield this compound.

An alternative multi-step sequence involves the Willgerodt-Kindler reaction . wikipedia.orgorganic-chemistry.org This reaction can be applied to a 2-fluoro-6-methoxyacetophenone precursor. The reaction, typically using sulfur and an amine like morpholine, converts the acetophenone to a thioamide (phenylthioacetamide derivative). researchgate.netlongdom.org Subsequent hydrolysis of the thioamide furnishes the final carboxylic acid.

Key Intermediates in Synthesis:

3-Fluoroanisole: The common starting material for regioselective approaches.

2-Fluoro-6-methoxybenzaldehyde: A pivotal intermediate that can be converted to the final product through various functional group transformations. biosynth.com

2-Fluoro-6-methoxyacetophenone: The starting ketone for the Willgerodt-Kindler reaction pathway.

2-Fluoro-6-methoxyphenylacetonitrile: The direct precursor to the target acid via hydrolysis.

Producing sufficient quantities of this compound for research purposes requires synthetic routes that are both reliable and scalable. The multi-step sequence via the 2-fluoro-6-methoxybenzaldehyde intermediate is often amenable to scale-up. The individual steps, such as the formylation of 3-fluoroanisole and the subsequent conversion to the nitrile, generally use standard laboratory procedures that can be adapted to larger scales.

The final hydrolysis of the nitrile is a robust and high-yielding reaction that typically scales well. Careful control of temperature during the hydrolysis is necessary, especially on a larger scale, to manage the exothermic nature of the reaction. Purification of the final product is often achieved through crystallization, which is an effective method for obtaining high-purity material in larger batches.

Another scalable approach involves the reduction of a mandelic acid precursor. If 2-fluoro-6-methoxy-α-hydroxyphenylacetic acid can be synthesized, its reduction to the target phenylacetic acid can be performed using scalable iodide-catalyzed methods. These procedures use catalytic sodium iodide with a stoichiometric reductant like phosphorous acid, avoiding more hazardous reagents and proving effective on a multi-kilogram scale for other phenylacetic acid derivatives.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound often involves the strategic manipulation of functional groups on precursor molecules.

The conversion of a nitrile group (-C≡N) to a carboxylic acid group (-COOH) is a fundamental and highly reliable transformation in organic synthesis. The hydrolysis of the precursor, 2-fluoro-6-methoxyphenylacetonitrile, is the final step in one of the most common synthetic routes.

This transformation can be performed under either acidic or basic conditions.

Basic Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. chemicalbook.com This process first yields a carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to give the final carboxylic acid product. chemicalbook.com

Acidic Hydrolysis: The nitrile is refluxed with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. This directly produces the carboxylic acid and the corresponding ammonium salt.

The choice between acidic and basic conditions often depends on the stability of other functional groups present in the molecule. For 2-fluoro-6-methoxyphenylacetonitrile, both methods are generally effective, and the reaction proceeds with high yields.

| Hydrolysis Method | Reagents | Intermediate Product | Final Product |

| Basic Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | Sodium 2-fluoro-6-methoxyphenylacetate | This compound |

| Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | (Protonated Carboxylic Acid) | This compound |

Derivatization from Halogenated Aromatic Precursors

The synthesis of phenylacetic acid derivatives, including this compound, frequently employs halogenated aromatic compounds as versatile starting materials. A key strategy involves the introduction of the acetic acid side chain onto a pre-functionalized aromatic core. One notable approach is the copper-mediated, one-pot synthesis of 2-(3-bromo-2-fluoro-6-methoxyphenyl)acetic acid, a closely related analogue. This process starts with the regio-specific lithiation of 1-bromo-2-fluoro-4-methoxybenzene, which is then reacted with an electrophile like ethyl 2-bromoacetate to construct the acetic acid moiety researchgate.net. This methodology highlights the utility of halogen atoms not only as directing groups but also as reactive handles for carbon-carbon bond formation. The halogen can be retained for further diversification or removed in a subsequent step if the parent compound is desired.

The general sequence for such transformations can be summarized as:

Halogenation of an appropriate anisole derivative to install a halogen atom (Br, I) at a key position.

Metalation , often through lithium-halogen exchange or directed ortho-metalation, to generate a potent nucleophilic organometallic species.

Alkylation with a two-carbon electrophile (e.g., a haloacetate or related synthons) to introduce the acetic acid precursor.

Hydrolysis of the resulting ester to yield the final carboxylic acid.

This approach allows for precise control over the substitution pattern on the aromatic ring, leveraging the existing halogen to build molecular complexity.

Application of Organometallic Reagents in Aromatic Functionalization

Organometallic reagents are fundamental to the synthesis and functionalization of complex aromatic structures like this compound. Their application allows for the formation of carbon-carbon bonds that would be challenging to achieve through classical methods.

Organolithium Reagents: As mentioned previously, organolithium species are pivotal. The generation of a lithiated intermediate from a halogenated precursor like 1-bromo-2-fluoro-4-methoxybenzene creates a powerful nucleophile researchgate.net. This nucleophile can then react with various electrophiles to introduce the desired side chain. The fluorine and methoxy substituents significantly influence the acidity of adjacent protons, enabling directed ortho-lithiation as a viable strategy even without a halogen precursor.

Organoboron Reagents: Another critical class of organometallic compounds is organoboron reagents. For instance, 2-Fluoro-6-methoxyphenylboronic acid can be synthesized from 3-fluoroanisole and triethyl borate chemicalbook.com. Boronic acids and their corresponding esters are exceptionally stable and versatile intermediates. They are cornerstones of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the linkage of the fluoro-methoxyphenyl core to other molecular fragments cas.cnrsc.org. The synthesis of the target phenylacetic acid could be envisioned by coupling 2-fluoro-6-methoxyphenylboronic acid with a suitable two-carbon building block containing a carboxylic acid or a precursor group.

Below is a table summarizing the role of these organometallic reagents:

| Reagent Type | Precursor Example | Method of Generation | Subsequent Reaction Example |

| Organolithium | 1-Bromo-2-fluoro-4-methoxybenzene | Lithium-halogen exchange | Alkylation with ethyl 2-bromoacetate researchgate.net |

| Organoboron | 3-Fluoroanisole | Reaction with triethyl borate chemicalbook.com | Palladium-catalyzed Suzuki coupling rsc.org |

Chemical Reactivity and Derivatization Strategies

Esterification and Amidation Reactions for Analogue Synthesis

The carboxylic acid functional group of this compound is a prime site for derivatization to generate a library of analogues, primarily esters and amides. These reactions are crucial for modifying the compound's physicochemical properties.

Esterification: Standard esterification methods can be readily applied. These include Fischer esterification with an alcohol under acidic catalysis, or milder methods for more sensitive substrates. The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 4-dimethylaminopyridine (DMAP) facilitates the reaction by converting the carboxylic acid into a more reactive intermediate researchgate.net.

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. More commonly, direct amidation is performed using peptide coupling reagents. A significant development in this area is the use of catalysts to facilitate the direct formation of an amide bond from a carboxylic acid and an amine, which is otherwise thermodynamically challenging mdpi.com. For example, the formation of an N-methylacetamide from a phenylacetic acid derivative has been demonstrated as a key step in the synthesis of complex molecules, proceeding via acylation researchgate.net.

The table below outlines common reagents for these transformations.

| Transformation | Reagent/Catalyst System | Description |

| Esterification | Alcohol / H+ | Classic Fischer esterification. |

| Esterification | DCC / DMAP | Forms a reactive intermediate for mild esterification researchgate.net. |

| Amidation | SOCl₂ then Amine | Formation of an acyl chloride followed by nucleophilic attack. |

| Amidation | Ni/NHC catalytic system | Enables direct amidation from esters without an external base mdpi.com. |

| Amidation | B-O-B heterocycles | Efficient catalysts for direct amidation of a wide range of carboxylic acids and amines mdpi.com. |

Electrophilic Aromatic Substitution Patterns in Fluorinated Systems

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing arenes wikipedia.orgtotal-synthesis.com. The outcome of such reactions is dictated by the directing effects of the existing substituents: the fluoro, methoxy, and acetic acid groups.

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance wikipedia.org.

Fluoro Group (-F): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance-based electron donation wikipedia.org.

Acetic Acid Group (-CH₂COOH): This group is weakly deactivating and considered ortho, para-directing.

In the this compound system, the methoxy and fluoro groups are ortho to each other. The positions ortho and para to the powerful activating methoxy group are C3 and C5. The positions ortho and para to the fluoro group are C3 and C5. Therefore, both groups strongly direct incoming electrophiles to the C3 and C5 positions. The C4 position is sterically hindered by the two adjacent substituents. Given that the methoxy group is a more potent activator than the fluoro group is a deactivator, the ring is considered activated towards electrophilic substitution. Reactions such as nitration (using nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid), and Friedel-Crafts reactions would be expected to yield products substituted primarily at the C3 and C5 positions youtube.comchemistrytalk.orgmasterorganicchemistry.com.

Palladium-Catalyzed Cross-Coupling for Aryl Core Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the aryl core of complex molecules. researchgate.netmdpi.com Reactions like the Suzuki-Miyaura and Stille couplings allow for the precise formation of carbon-carbon bonds.

In the context of synthesizing this compound or its derivatives, a Suzuki coupling is a highly effective strategy. This typically involves the reaction of an aryl halide or triflate with an organoboron reagent, catalyzed by a palladium complex mdpi.com. For example, (2-fluoro-6-methoxyphenyl)boronic acid could be coupled with a halide-bearing acetic acid synthon like ethyl bromoacetate under appropriate catalytic conditions.

Conversely, an aryl halide such as 1-bromo-2-fluoro-6-methoxybenzene could be coupled with a suitable organoboron or organotin reagent that carries the acetic acid side chain. The catalytic cycle for a Suzuki reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst mdpi.com. The choice of ligands, base, and solvent is critical for optimizing the reaction yield and scope cas.cn. Research has shown that (fluoroarene)tricarbonylchromium(0) complexes can successfully undergo Suzuki and Stille cross-coupling reactions to form biaryl and styrene complexes, demonstrating the viability of these methods on fluorinated aromatic systems rsc.org.

Reductive Transformations in the Synthesis of Phenylacetic Acids

While many synthetic routes to phenylacetic acids involve oxidation or hydrolysis, reductive transformations also play a crucial role in certain synthetic strategies. For instance, a common precursor to a phenylacetic acid is the corresponding phenylacetonitrile. The nitrile group can be introduced via nucleophilic substitution of a benzyl halide with a cyanide salt. The subsequent hydrolysis of the nitrile to the carboxylic acid is a standard transformation chemicalbook.com.

Alternatively, reductive methods can be employed to form the phenylacetic acid structure from more oxidized precursors. Potential reductive routes applicable to the synthesis of this compound include:

Reduction of a Mandelic Acid Derivative: The reduction of an α-hydroxy acid (mandelic acid) derivative, such as 2-fluoro-6-methoxy-α-hydroxy-phenylacetic acid, would yield the target compound. This can be achieved through various methods, including catalytic hydrogenation or using reagents like hydriodic acid and red phosphorus.

Reduction of a Phenylglyoxylic Acid: The corresponding α-keto acid, (2-fluoro-6-methoxyphenyl)glyoxylic acid, could be reduced to the phenylacetic acid. The Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions are classic methods for converting ketones to methylene groups.

Hydrogenation of a Cinnamic Acid Derivative: If a synthetic route proceeds through a (2-fluoro-6-methoxyphenyl)acrylic acid (a cinnamic acid analogue), catalytic hydrogenation of the carbon-carbon double bond would directly yield this compound.

These reductive strategies provide alternative synthetic pathways that can be advantageous depending on the availability of starting materials and the compatibility of other functional groups present in the molecule.

Principles of Sustainable Synthesis in this compound Production

The sustainable production of this compound is an area of active development, with a focus on improving the efficiency and reducing the environmental footprint of its synthesis. Key considerations include maximizing atom economy, employing catalytic methods, and utilizing safer reagents and solvents.

A significant focus in the sustainable synthesis of phenylacetic acid derivatives is the use of catalytic methods, which can replace stoichiometric reagents that are consumed in the reaction and generate significant waste. For instance, palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carboxylic acids from aryl halides or benzyl halides. This approach introduces a carbonyl group directly, often with high efficiency and selectivity. The use of carbon monoxide (CO) surrogates, which release CO in situ, can enhance the safety and practicality of these reactions in a laboratory or industrial setting.

Another promising avenue for the sustainable synthesis of fluorinated aromatic compounds is biocatalysis. The use of enzymes can offer high selectivity under mild reaction conditions, often in aqueous environments, thereby reducing the need for harsh solvents and reagents. While specific biocatalytic routes to this compound are not yet widely reported, the development of engineered enzymes for the synthesis of fluorinated and methoxylated building blocks is a growing field of research. Such methods have the potential to provide significant advantages in terms of environmental and safety impacts over traditional chemical methods.

Phase-transfer catalysis (PTC) is another green methodology applicable to the synthesis of phenylacetic acid derivatives. PTC can facilitate reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), often leading to increased reaction rates, milder reaction conditions, and reduced solvent usage. This technique can be particularly useful in alkylation or esterification steps that may be part of a synthetic route to this compound.

To quantify the sustainability of different synthetic routes, green chemistry metrics are employed. These include atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, and the E-factor (Environmental Factor), which quantifies the amount of waste generated per unit of product. The ideal synthesis would have a high atom economy and a low E-factor.

Below is a comparative table illustrating how different synthetic strategies for compounds analogous to this compound can be evaluated using green chemistry principles.

| Synthetic Strategy | Key Principles Applied | Potential Advantages | Potential Challenges |

| Palladium-Catalyzed Carbonylation | Catalysis, Atom Economy | High yields and selectivity, direct incorporation of the carboxylic acid group. | Use of a precious metal catalyst, handling of carbon monoxide gas (though surrogates can be used). |

| Biocatalysis | Use of Renewable Feedstocks, Safer Solvents, Energy Efficiency | High enantioselectivity, mild reaction conditions (room temperature, atmospheric pressure), use of water as a solvent. | Enzyme stability and availability, potentially lower reaction rates and product concentrations. |

| Phase-Transfer Catalysis | Safer Solvents and Auxiliaries, Energy Efficiency | Milder reaction conditions, reduced need for anhydrous solvents, potential for higher reaction rates. | Catalyst separation and recycling, potential for side reactions if not optimized. |

| Traditional Multi-step Synthesis (e.g., via benzyl cyanide hydrolysis) | (Often less sustainable) | Well-established procedures. | Often involves hazardous reagents (e.g., cyanide), generates significant waste (low atom economy), may require harsh reaction conditions. |

It is important to note that the selection of a synthetic route often involves a trade-off between various factors, including cost, efficiency, safety, and environmental impact. The ongoing development of new catalytic systems and biocatalytic methods is expected to provide increasingly sustainable options for the production of this compound and other valuable chemical compounds.

After conducting comprehensive and targeted searches for "this compound," no scientific literature or data could be found regarding its activity or interaction with the specified biological targets. The search results did not provide any information on the compound's potential effects on Tankyrase, Monoacylglycerol Lipase (MAGL), Dipeptidyl Peptidase-IV (DPP-IV), Urease, various kinases, or the κ-Opioid Receptor.

Therefore, it is not possible to generate the requested article as there is no available research data to populate the outlined sections and subsections. The creation of content without supporting scientific evidence would be speculative and inaccurate.

Pharmacological and Biological Activity Studies

Anti-Inflammatory and Analgesic Potentials

The structural characteristics of 2-Fluoro-6-methoxyphenylacetic acid, particularly the presence of a phenylacetic acid moiety, suggest a potential for investigation into anti-inflammatory and analgesic properties, similar to non-steroidal anti-inflammatory drugs (NSAIDs). However, a comprehensive review of scientific databases and literature reveals a lack of specific studies that have evaluated this compound for these effects. There are currently no published data from standard models, such as carrageenan-induced paw edema for inflammation or writhing tests for analgesia, for this compound.

Antimicrobial and Antifungal Activity Assessments

Research into the antimicrobial and antifungal capabilities of novel chemical entities is a critical area of study. Despite the evaluation of other fluorinated and methoxy-containing phenylacetic acid derivatives for such properties, specific assessments for this compound are not available in the current scientific literature. No data from minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MFC) assays against common bacterial or fungal strains have been reported for this compound.

Antiviral Efficacy Investigations

The introduction of fluorine atoms into organic molecules can sometimes enhance antiviral activity. Compounds with structural similarities have been investigated for efficacy against various viral pathogens. However, there is no available research or published data concerning the specific antiviral screening or efficacy of this compound against any known viruses.

Research on Potential in Cancer Therapeutics

The field of oncology actively explores novel small molecules for their potential as anticancer agents. While related fluorinated compounds have been synthesized and evaluated for cytotoxic effects against various cancer cell lines, a direct investigation into the anticancer potential of this compound has not been documented in published studies. There are no available data regarding its effects on cancer cell proliferation, apoptosis, or other relevant mechanisms.

Role in Hepatocyte Nuclear Factor 4α (HNF-4α) Receptor Modulation

Hepatocyte Nuclear Factor 4α (HNF-4α) is a crucial nuclear receptor involved in the regulation of various metabolic pathways, making it a target for therapeutic intervention. A thorough search of existing literature indicates that no studies have been conducted to determine if this compound interacts with or modulates the activity of the HNF-4α receptor.

Biological Membrane Permeability and Cellular Transport Mechanisms

The ability of a compound to cross biological membranes is a fundamental aspect of its pharmacokinetic profile. The physicochemical properties of a molecule, such as lipophilicity and size, influenced by substitutions like fluorine and methoxy (B1213986) groups, are key determinants of its permeability. However, specific experimental data on the membrane permeability or the cellular transport mechanisms (e.g., passive diffusion, active transport) of this compound are not available in the scientific literature.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating 2-Fluoro-6-methoxyphenylacetic acid from impurities and for quantifying its purity. The choice of technique often depends on the required resolution, sensitivity, and speed of analysis.

High-Performance Liquid Chromatography (HPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for both qualitative and quantitative analysis of this compound. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molecular weight: 184.16 g/mol ) scbt.com, one would expect to observe the protonated molecule [M+H]⁺ at m/z 185.17 or the deprotonated molecule [M-H]⁻ at m/z 183.15, depending on the ionization mode (positive or negative electrospray ionization, ESI). LC-MS is particularly useful for identifying trace-level impurities and degradation products.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. For high-throughput screening or demanding purity analyses of this compound, UPLC would be the preferred method. The fundamental principles of separation remain the same as in HPLC, but the instrumentation is optimized for higher performance.

| Technique | Typical Application | Key Parameters |

| HPLC | Routine purity testing, quality control. | C18 column, Acetonitrile/Water with acid modifier, UV detection. |

| LC-MS | Impurity identification, metabolic studies. | HPLC separation followed by ESI-MS, monitoring for m/z of parent compound and fragments. |

| UPLC | High-throughput analysis, high-resolution separations. | Sub-2µm particle column, higher flow rates and pressures. |

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid group, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the fluoro and methoxy substituents.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. Signals would be expected for the carboxylic acid carbon, the aromatic carbons (with their chemical shifts influenced by the electronegative fluorine and oxygen atoms), the methylene carbon, and the methoxy carbon.

¹⁹F NMR: Fluorine-19 NMR is a highly specific technique for fluorine-containing compounds. A single signal would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide further structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).

A strong C=O (carbonyl) stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

C-O stretches from the ether and carboxylic acid groups (in the 1000-1300 cm⁻¹ region).

C-F stretch (typically in the 1000-1400 cm⁻¹ region).

Aromatic C-H and C=C stretches.

| Spectroscopic Technique | Information Obtained | Expected Features for this compound |

| ¹H NMR | Number and environment of hydrogen atoms. | Signals for aromatic, methylene, and methoxy protons. |

| ¹³C NMR | Number and environment of carbon atoms. | Signals for carboxylic, aromatic, methylene, and methoxy carbons. |

| ¹⁹F NMR | Presence and environment of fluorine atoms. | A single signal characteristic of an aryl fluoride (B91410). |

| IR Spectroscopy | Presence of functional groups. | Broad O-H, strong C=O, C-O, and C-F stretching vibrations. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry provides definitive confirmation of its molecular formula, C9H9FO3, and a molecular weight of 184.164 g/mol . scbt.com

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion is detected. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H9FO3 | scbt.com |

| Molecular Weight | 184.164 | scbt.com |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While the specific crystal structure of this compound has not been detailed in the available research, studies on closely related fluorinated and methoxy-substituted aromatic compounds have been conducted. For instance, the crystal structure of 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has been reported, showcasing the spatial arrangement of similar structural motifs. researchgate.net

For this compound, a single crystal X-ray diffraction study would reveal the planarity of the phenyl ring and the orientation of the acetic acid side chain relative to the ring. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the packing of the molecules in the crystal lattice. If the compound crystallizes in a chiral space group, X-ray crystallography can also be used to determine its absolute configuration.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to maintain the stability of 2-Fluoro-6-methoxyphenylacetic acid?

- Methodological Answer : Store the compound in a cool, dry environment (<25°C) away from heat and moisture. Avoid contact with strong acids/bases or oxidizing/reducing agents, as these may degrade the acetic acid moiety. Use inert gas purging (e.g., nitrogen) for long-term storage to prevent oxidation .

Q. What synthetic strategies are feasible for preparing this compound?

- Methodological Answer : A plausible route involves:

- Starting with 2-fluoro-6-methoxybenzene derivatives (e.g., brominated or iodinated intermediates).

- Introducing the acetic acid group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura using boronic acid intermediates) .

- Final purification via recrystallization or column chromatography to isolate the product.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and absence of protons at reactive sites.

- LC-MS to assess purity and detect trace by-products (e.g., halogenated impurities common in fluorinated analogs) .

- Elemental analysis to validate empirical formula consistency.

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for higher yields?

- Methodological Answer :

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos for improved cross-coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C enhance reaction rates.

- Stoichiometric Control : Maintain a 1:1.2 molar ratio of aryl halide to boronic acid to minimize side reactions .

- Monitoring : Track reaction progress via TLC or in-situ LC-MS to terminate at optimal conversion .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- The electron-withdrawing fluorine at the 2-position directs electrophiles to the para position relative to itself, while the methoxy group at the 6-position exerts an electron-donating effect, favoring meta substitution.

- Computational modeling (e.g., DFT) can predict reactive sites by analyzing partial charge distribution and frontier molecular orbitals .

Q. How can researchers address inconsistencies in reported reactivity data for fluorinated phenylacetic acids?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized reagent grades).

- Side-Product Analysis : Use high-resolution mass spectrometry (HRMS) to identify undocumented by-products (e.g., dimerization or oxidation artifacts) .

- Cross-Validation : Compare results with structurally related compounds (e.g., 2-Chloro-6-fluorophenylacetic acid) to isolate substituent-specific effects .

Q. What strategies minimize hazardous by-product formation during large-scale synthesis?

- Methodological Answer :

- Temperature Gradients : Gradual heating/cooling reduces exothermic side reactions.

- In-line Purification : Incorporate scavenger resins (e.g., silica-bound amines) to trap reactive intermediates.

- Waste Stream Analysis : Use GC-MS to monitor effluent for toxic decomposition products (e.g., fluorinated sulfonic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.